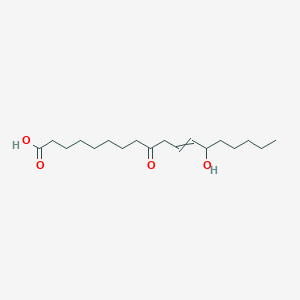

13-Hydroxy-9-oxooctadec-11-enoic acid

CAS No.: 64013-22-5

Cat. No.: VC20615244

Molecular Formula: C18H32O4

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64013-22-5 |

|---|---|

| Molecular Formula | C18H32O4 |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | 13-hydroxy-9-oxooctadec-11-enoic acid |

| Standard InChI | InChI=1S/C18H32O4/c1-2-3-7-11-16(19)13-10-14-17(20)12-8-5-4-6-9-15-18(21)22/h10,13,16,19H,2-9,11-12,14-15H2,1H3,(H,21,22) |

| Standard InChI Key | CNXCBZXQDAJZLD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(C=CCC(=O)CCCCCCCC(=O)O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s systematic IUPAC name is (E)-13-hydroxy-9-oxooctadec-11-enoic acid, reflecting its trans-configuration double bond (Δ¹¹), hydroxyl group at C13, and ketone at C9 . Its molecular formula is C₁₈H₃₂O₄, with a molecular weight of 312.4 g/mol . The structure features a carboxylic acid terminus, a conjugated enone system (C9=O and Δ¹¹), and a hydroxyl group distal to the ketone (Figure 1).

Table 1: Key Structural Descriptors

Biosynthetic Pathways

Enzymatic Oxidation of Linoleic Acid

13-Hydroxy-9-oxooctadec-11-enoic acid is synthesized via the oxidation of linoleic acid (LA, C18:2 ω-6), a process mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . COX enzymes abstract a hydrogen atom from LA, forming hydroperoxides such as 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE), which is subsequently reduced to 13(S)-hydroxyoctadecadienoic acid (13-HODE) . Dehydration of 13-HODE via radical-mediated pathways yields 13-oxo-ODE intermediates, which may undergo further isomerization or reduction to form 13-hydroxy-9-oxooctadec-11-enoic acid .

Non-Enzymatic Pathways

Non-enzymatic oxidation, driven by reactive oxygen species (ROS) or transition metals, can also generate this compound. For example, iron-catalyzed decomposition of 13-HpODE produces alkoxyl radicals that rearrange to form keto derivatives like 13-hydroxy-9-oxooctadec-11-enoic acid .

Biological Activities and Physiological Roles

Pro-Inflammatory Signaling

Oxidized linoleic acid metabolites, including 13-hydroxy-9-oxooctadec-11-enoic acid, are implicated in inflammatory responses. In vitro studies suggest that such compounds activate nuclear factor-κB (NF-κB) and upregulate pro-inflammatory cytokines like interleukin-6 (IL-6) . The enone system (C9=O and Δ¹¹) may facilitate electrophilic interactions with cysteine residues in signaling proteins, akin to other α,β-unsaturated ketones .

Antimicrobial Properties

Bacterial strains such as Lactobacillus acidophilus produce hydroxy-oxo fatty acids during linoleic acid metabolism, which exhibit antimicrobial activity against competing microbiota . Though direct evidence for 13-hydroxy-9-oxooctadec-11-enoic acid is limited, structural analogs like 10-oxo-12(Z)-octadecenoic acid demonstrate bactericidal effects .

Toxicological Profile

Acute Toxicity

While specific toxicological data for 13-hydroxy-9-oxooctadec-11-enoic acid are scarce, related oxo-fatty acids are associated with irritant effects. Exposure to similar compounds causes skin inflammation (erythema, blistering) and ocular damage . The carboxylic acid moiety enhances solubility, potentially increasing bioavailability and toxicity .

| Effect | Symptom/Outcome | Source |

|---|---|---|

| Skin Contact | Inflammation, blistering | |

| Eye Contact | Redness, corneal damage | |

| Inhalation | Respiratory irritation |

Analytical Characterization

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) identifies the compound via its molecular ion [M-H]⁻ at m/z 311.2229 (calculated for C₁₈H₃₁O₄⁻) . Fragmentation patterns reveal losses of H₂O (-18 Da) and CO₂ (-44 Da), characteristic of hydroxylated carboxylic acids .

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra display key signals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume